molecular formula C6H4F2LiNO2S B2804917 Lithium 3-(difluoromethyl)pyridine-2-sulfinate CAS No. 2378501-93-8

Lithium 3-(difluoromethyl)pyridine-2-sulfinate

Cat. No. B2804917
CAS RN: 2378501-93-8
M. Wt: 199.1
InChI Key: VOXCCQUFCKOTAY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 3-(difluoromethyl)pyridine-2-sulfinate is a chemical compound with the CAS Number: 2378501-93-8 . It has a molecular weight of 199.11 . The IUPAC name for this compound is lithium 3-(difluoromethyl)pyridine-2-sulfinate .


Molecular Structure Analysis

The InChI code for Lithium 3-(difluoromethyl)pyridine-2-sulfinate is 1S/C6H5F2NO2S.Li/c7-5(8)4-2-1-3-9-6(4)12(10)11;/h1-3,5H,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Lithium 3-(difluoromethyl)pyridine-2-sulfinate is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Lithium-Sulfur Batteries

Lithium-sulfur (Li-S) batteries are praised for their high theoretical energy density, but they face challenges such as the dissolution of lithium polysulfides and volume expansion. Studies have shown that pyridinic nitrogen-doped carbon materials can improve the cycling stability and sulfur utilization in Li-S batteries by facilitating sulfur evolution reactions and enhancing the activation of Li2S, thereby addressing some of the main challenges of Li-S batteries (Yuan et al., 2018; Pang & Nazar, 2016).

Organic Synthesis

In organic synthesis, Lithium 3-(difluoromethyl)pyridine-2-sulfinate serves as a versatile reagent for the gem-difluoroolefination of aldehydes and ketones. This novel compound has been demonstrated to efficiently facilitate the introduction of difluoromethyl groups into various substrates, showcasing its potential as a valuable tool in the synthesis of fluorinated organic compounds (Zhao et al., 2010).

Electrolyte Additives

The addition of sulfur trioxide complexes to electrolytes in lithium ion batteries has been explored to improve the reversible cycling of graphite anodes by forming a stable solid electrolyte interphase (SEI), highlighting another application avenue for sulfur-containing compounds in enhancing battery performance (Demeaux et al., 2017).

Structural and Electrochemical Studies

Research on sulfide solid electrolytes for all-solid-state lithium batteries (ASSLBs) discusses the structure, conductivity, stability, and application of these materials, providing insights into the role of sulfur-based compounds in improving the performance of ASSLBs (Chen et al., 2018). Furthermore, the investigation into the liquid electrolyte of rechargeable lithium/sulfur batteries reveals the significant impact of electrolyte composition on cell performance, underscoring the importance of understanding the interactions between lithium polysulfides and electrolyte components (Zhang, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

lithium;3-(difluoromethyl)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S.Li/c7-5(8)4-2-1-3-9-6(4)12(10)11;/h1-3,5H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXCCQUFCKOTAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(N=C1)S(=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 3-(difluoromethyl)pyridine-2-sulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.